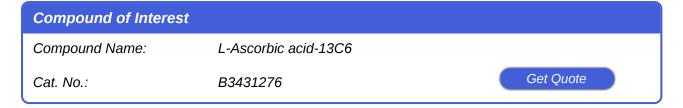


An In-Depth Technical Guide to L-Ascorbic Acid-13C6

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For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Ascorbic acid-13C6 is a stable isotope-labeled form of L-ascorbic acid, commonly known as Vitamin C. In this molecule, all six carbon atoms are replaced with the heavy isotope carbon-13 (¹³C). This isotopic enrichment makes it an invaluable tool in various scientific disciplines, particularly in metabolic research, clinical diagnostics, and drug development. Its chemical properties are virtually identical to its unlabeled counterpart, but its increased mass allows for its distinction and quantification in complex biological matrices using mass spectrometry and nuclear magnetic resonance spectroscopy.[1]

The primary applications of **L-Ascorbic acid-13C6** include its use as an internal standard for the accurate quantification of ascorbic acid in biological samples and as a tracer to investigate the in vivo metabolism, distribution, and kinetics of Vitamin C.[1]

Physicochemical Properties

L-Ascorbic acid-13C6 is a white to off-white crystalline powder. Its fundamental properties are summarized in the table below.



Property	Value	Reference
Chemical Formula	¹³ C ₆ H ₈ O ₆	
Molecular Weight	182.08 g/mol	
Exact Mass	182.025 g/mol	
Isotopic Purity	≥99 atom % ¹³ C	
Chemical Purity	≥99%	
Melting Point	190-194 °C (decomposes)	
CAS Number	1354064-87-1	
InChI Key	CIWBSHSKHKDKBQ- RQFYRPEFSA-N	

Synthesis

While detailed, proprietary synthesis protocols for **L-Ascorbic acid-13C6** are not publicly available, the general principle involves utilizing a ¹³C-labeled precursor. A common starting material for the synthesis of isotopically labeled ascorbic acid is uniformly labeled D-glucose (D-glucose-¹³C₆). The synthesis would then proceed through modifications of established industrial methods for L-ascorbic acid production, such as the Reichstein process. This process typically involves the reduction of glucose to sorbitol, followed by bacterial fermentation to sorbose, and a series of chemical reactions to convert sorbose into ascorbic acid. To produce the fully labeled **L-Ascorbic acid-13C6**, all reagents and intermediates derived from the glucose backbone must maintain their ¹³C labels throughout the synthetic route.

A general workflow for the synthesis is outlined below:



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General synthesis workflow for **L-Ascorbic acid-13C6**.



Experimental Protocols

Quantification of Ascorbic Acid using LC-MS/MS with L-Ascorbic Acid-13C6 as an Internal Standard

L-Ascorbic acid-13C6 is widely used as an internal standard for the accurate quantification of ascorbic acid in biological samples like plasma, serum, and tissue homogenates. The following is a representative protocol.

4.1.1. Sample Preparation

- To 100 μ L of plasma or serum, add 400 μ L of ice-cold extraction solution (e.g., methanol containing 1 mM EDTA and 0.1% formic acid).
- Add a known concentration of L-Ascorbic acid-13C6 (e.g., 50 ng/mL) to each sample as an internal standard.
- Vortex the samples for 1 minute to precipitate proteins.
- Centrifuge at 13,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

4.1.2. Liquid Chromatography Conditions



Parameter	Condition
Column	Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 μm)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	0-1 min: 2% B; 1-3 min: 2-98% B; 3-4 min: 98% B; 4-4.1 min: 98-2% B; 4.1-5 min: 2% B
Flow Rate	0.4 mL/min
Column Temperature	40°C
Injection Volume	5 μL

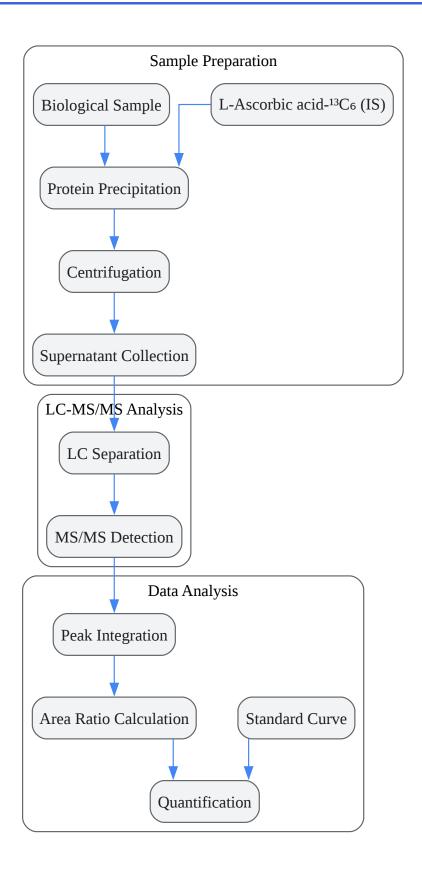
4.1.3. Mass Spectrometry Conditions

Parameter	Condition
Ionization Mode	Electrospray Ionization (ESI), Negative Ion Mode
Multiple Reaction Monitoring (MRM) Transitions	
L-Ascorbic acid	Q1: 175.0 m/z -> Q3: 115.0 m/z
L-Ascorbic acid-13C6	Q1: 181.0 m/z -> Q3: 119.0 m/z
Collision Energy	Optimized for the specific instrument (typically 10-15 eV)
Dwell Time	100 ms

4.1.4. Data Analysis

The concentration of L-ascorbic acid in the sample is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of unlabeled L-ascorbic acid and a constant concentration of the **L-Ascorbic acid-13C6** internal standard.





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Workflow for quantitative analysis using L-Ascorbic acid-13C6.



Metabolic Tracing using ¹³C NMR Spectroscopy

L-Ascorbic acid-13C6 can be administered to cells or organisms to trace its metabolic fate.

13C NMR spectroscopy can then be used to identify and quantify the labeled metabolites.

4.2.1. In Vitro Cell Culture Experiment

- Culture cells to the desired confluency.
- Replace the standard medium with a medium containing a known concentration of L-Ascorbic acid-13C6.
- Incubate the cells for various time points.
- Harvest the cells and perform a metabolite extraction (e.g., using a methanol/chloroform/water extraction method).
- · Lyophilize the polar metabolite extracts.
- Reconstitute the dried extracts in a deuterated solvent (e.g., D2O) for NMR analysis.

4.2.2. ¹³C NMR Spectroscopy Parameters

Parameter	Value
Spectrometer Frequency	≥ 125 MHz
Pulse Program	Proton-decoupled ¹³ C experiment (e.g., zgpg30)
Number of Scans	1024 - 4096 (depending on sample concentration)
Relaxation Delay (d1)	2 seconds
Acquisition Time	1 - 2 seconds
Spectral Width	200 - 250 ppm
Temperature	298 K

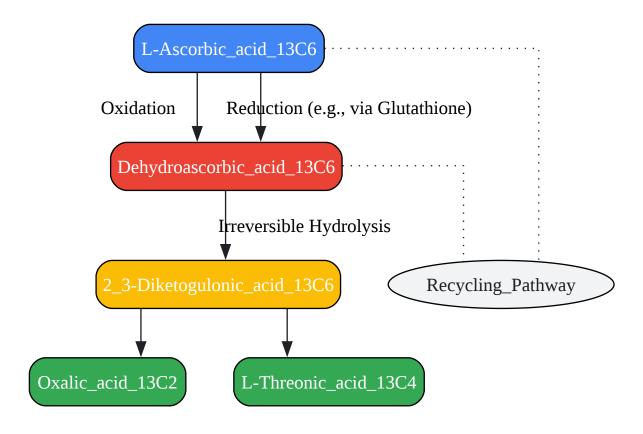
4.2.3. Data Analysis



The resulting ¹³C NMR spectra will show signals corresponding to the ¹³C atoms in **L-Ascorbic acid-13C6** and its downstream metabolites. The chemical shifts and coupling patterns of the ¹³C signals can be used to identify the labeled metabolites by comparison to spectral databases and known standards. The relative intensities of the signals can provide information on the relative abundance of each metabolite and the flux through different metabolic pathways.

Metabolic Fate of L-Ascorbic Acid

L-Ascorbic acid is a crucial antioxidant and a cofactor for several enzymes. When **L-Ascorbic acid-13C6** is introduced into a biological system, it follows the same metabolic pathways as its unlabeled counterpart. The major metabolic pathway involves its oxidation to dehydroascorbic acid, which can then be recycled back to ascorbic acid or further metabolized.[2]



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Metabolic pathway of **L-Ascorbic acid-13C6**.

By tracing the ¹³C label, researchers can quantify the flux through these pathways and understand how various physiological or pathological conditions affect Vitamin C metabolism.



Conclusion

L-Ascorbic acid-13C6 is a powerful and versatile tool for researchers in the fields of nutrition, biochemistry, and pharmaceutical sciences. Its use as an internal standard ensures the accuracy and reliability of ascorbic acid quantification, while its application as a metabolic tracer provides valuable insights into the complex dynamics of Vitamin C in biological systems. This guide provides a foundational understanding and practical protocols to facilitate the effective use of **L-Ascorbic acid-13C6** in scientific research.

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